molecular formula C11H20N2O2 B7469030 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one

1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one

Cat. No. B7469030
M. Wt: 212.29 g/mol
InChI Key: GRRCRCCPSYQINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. MPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has been used in various scientific research applications, primarily in the field of neuroscience. It has been investigated for its potential use as a dopamine transporter ligand, which could be useful in the treatment of Parkinson's disease. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has also been studied for its potential use as a pharmacological tool to study the function of dopamine transporters and their role in various neurological disorders.

Mechanism of Action

1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one acts as a dopamine transporter ligand, which means that it binds to and inhibits the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects on the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, which can lead to increased locomotor activity and reward-seeking behavior. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has also been shown to have neurotoxic effects, particularly on dopaminergic neurons, which could be a potential limitation for its use in scientific research.

Advantages and Limitations for Lab Experiments

1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has several advantages for use in lab experiments. It is a highly selective dopamine transporter ligand, which means that it can be used to study the function of dopamine transporters without interfering with other neurotransmitter systems. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is also relatively easy to synthesize and can be purified through recrystallization. However, 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has several limitations for use in lab experiments. It has been shown to have neurotoxic effects, which could limit its use in studies involving live animals or human subjects. Additionally, the synthesis of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one. One potential direction is to investigate its potential use as a therapeutic agent for Parkinson's disease. Another direction is to study its mechanism of action and its effects on other neurotransmitter systems. It would also be useful to investigate the neurotoxic effects of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one and to develop safer alternatives for use in scientific research. Overall, 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has the potential to be a valuable tool for studying the function of dopamine transporters and their role in various neurological disorders.

Synthesis Methods

1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 1-(3-methylaminopropyl)piperazine with propanoyl chloride. The resulting product can be purified through recrystallization and characterized through various spectroscopic techniques. The synthesis of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

1-(3-methyl-4-propanoylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-10(14)12-6-7-13(9(3)8-12)11(15)5-2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRCRCCPSYQINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(C(C1)C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one

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